An In-Depth Technical Guide to Fmoc-DL-o-Tyrosine
An In-Depth Technical Guide to Fmoc-DL-o-Tyrosine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for innovation.[1] These unique building blocks allow researchers to transcend the limitations of the 20 natural amino acids, enabling the design of peptides with enhanced stability, novel structural conformations, and tailored pharmacological profiles. Fmoc-DL-o-tyrosine is one such ncAA, a valuable reagent for scientists aiming to push the boundaries of peptide chemistry.
This guide provides a comprehensive technical overview of Fmoc-DL-o-tyrosine, detailing its properties, reactivity, and applications. It is designed to serve as a practical resource for researchers, chemists, and drug development professionals who are leveraging advanced peptide synthesis techniques to create next-generation therapeutics.
Decoding the Nomenclature: Fmoc-DL-o-Tyrosine
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group attached to the α-amine of the amino acid. Its primary function is to prevent unwanted reactions at the amine terminus during the sequential addition of amino acids in solid-phase peptide synthesis (SPPS).[2]
-
DL: This designation indicates that the compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers. This is a critical consideration, as its use will result in the synthesis of diastereomeric peptides.
-
o-Tyrosine (ortho-Tyrosine): This signifies that the hydroxyl (-OH) group on the phenyl ring is located at the ortho- (or 2-) position, adjacent to the amino acid side chain.[3] This is in contrast to the natural L-tyrosine, where the hydroxyl group is at the para- (or 4-) position. This structural isomerization has profound implications for the molecule's chemical behavior and the conformation of peptides into which it is incorporated.[4] o-Tyrosine is also known as a biomarker for oxidative stress, formed by the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[4]
Physicochemical Properties
| Property | Value / Description | Source(s) |
| Synonyms | Fmoc-DL-ortho-tyrosine; N-α-Fmoc-(±)-2-amino-3-(2-hydroxyphenyl)propionic acid | - |
| CAS Number | Not assigned (Core: DL-o-Tyrosine is 2370-61-8) | |
| Molecular Formula | C₂₄H₂₁NO₅ | - |
| Molecular Weight | 403.43 g/mol | - |
| Appearance | Expected to be a white to off-white or faint brown powder. | |
| Melting Point | Expected to be in the range of para-isomer derivatives (~180-185 °C), but lower than the unprotected core (~260 °C, dec.). | |
| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO). Sparingly soluble in water and non-polar organic solvents. | [5] |
| Storage Conditions | Store at 0-8 °C in a dry, dark place. Keep desiccated to prevent hydrolysis. | [6] |
Chemical Reactivity and Synthetic Considerations
The utility of Fmoc-DL-o-tyrosine in peptide synthesis is defined by the distinct reactivity of its three key functional groups: the Fmoc-protected amine, the carboxylic acid, and the ortho-positioned hydroxyl group.
The Fmoc Protecting Group: A Gateway to Stepwise Synthesis
The Fmoc group is the linchpin of the most common strategy for modern solid-phase peptide synthesis (SPPS).[7] Its defining characteristic is its lability under mild basic conditions, which allows for the selective deprotection of the N-terminus without compromising the acid-labile linkers or side-chain protecting groups.
The deprotection proceeds via a β-elimination mechanism, typically initiated by a secondary amine like piperidine.[2] The base abstracts the acidic proton from the C9 position of the fluorene ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine. The liberated DBF is subsequently trapped by the amine to form a stable adduct, driving the reaction to completion.[8][9]
Carboxylic Acid Activation for Peptide Coupling
For Fmoc-DL-o-tyrosine to be incorporated into a growing peptide chain, its carboxylic acid group must be activated to form a reactive species susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[10] This is a critical step where efficiency and the prevention of side reactions, particularly racemization, are paramount.
Common activation strategies include:
-
Carbodiimide-based methods: Using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to suppress racemization and improve coupling efficiency.[11]
-
Onium salt-based methods: Utilizing reagents such as HBTU, HATU, or HCTU, which rapidly form activated esters in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). These are among the most efficient and widely used coupling reagents in modern SPPS.[12]
The choice of coupling reagent and conditions can be critical, especially when dealing with sterically hindered or "difficult" sequences that can arise from the use of non-canonical amino acids.[13]
The ortho-Hydroxyl Group: A Unique Challenge and Opportunity
The phenolic hydroxyl group of tyrosine is a reactive site that can undergo undesirable side reactions, such as O-acylation, during peptide synthesis.[14] For the standard para-tyrosine, protection of this hydroxyl group (e.g., as a tert-butyl ether) is standard practice in Fmoc-SPPS.
For ortho-tyrosine, the proximity of the hydroxyl group to the bulky side chain may offer some steric protection, potentially reducing its nucleophilicity compared to the para-isomer. However, for syntheses requiring high fidelity, especially for longer peptides, protection of the ortho-hydroxyl group is still advisable to prevent any possibility of side-product formation. The choice of protecting group must be orthogonal to the Fmoc group, meaning it must be stable to the basic conditions of Fmoc removal but cleavable during the final deprotection step (e.g., stable to piperidine but removable by trifluoroacetic acid).
Conversely, the unique position of the ortho-hydroxyl can be exploited for post-synthetic modifications, such as site-specific labeling, cyclization, or the introduction of other functional moieties that would be difficult to achieve with the para-isomer.[15]
Applications in Research and Drug Development
The incorporation of Fmoc-DL-o-tyrosine into peptides provides a powerful tool for modulating their biological and pharmacological properties.
-
Enzymatic Stability: Peptides containing non-canonical amino acids, particularly D-isomers, often exhibit significantly increased resistance to degradation by proteases and peptidases in biological systems. This enhanced stability can translate to a longer plasma half-life and improved bioavailability for peptide drug candidates.
-
Conformational Constraint: The ortho-position of the hydroxyl group alters the electronic and steric profile of the aromatic side chain. This can induce unique turns or folds in the peptide backbone, locking the peptide into a specific bioactive conformation. This can lead to higher binding affinity and selectivity for a biological target.
-
Exploring Chemical Diversity: The use of a DL-racemic mixture allows for the creation of a library of diastereomeric peptides in a single synthesis. This can be a highly effective strategy in early-stage drug discovery for rapidly screening a wider range of structural possibilities to identify lead compounds.
-
Biomarker Research: As a product of oxidative damage, peptides containing o-tyrosine can serve as standards or probes in studies related to oxidative stress in various disease states.[4]
Experimental Protocols
The following protocols provide a generalized framework for the use of Fmoc-DL-o-tyrosine in a typical manual SPPS workflow. Instrument-specific protocols for automated synthesizers should be adapted from these principles.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle for adding Fmoc-DL-o-tyrosine to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free amine (e.g., Rink Amide resin after initial deprotection)
-
Fmoc-DL-o-tyrosine
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-dimethylformamide)
-
Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Reaction vessel with a fritted filter
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the solvent.[12]
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-DL-o-tyrosine (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in a minimal amount of DMF.
-
Activation: Just prior to use, add DIPEA (6 equivalents) to the coupling solution. The solution will typically change color (e.g., to yellow). Allow the pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the swollen, drained resin. Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (beads remain colorless or yellow) indicates the coupling reaction is complete.
-
Washing: Drain the reaction vessel and wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 1 minute)
-
DCM (3 x 1 minute)
-
DMF (3 x 1 minute)
-
-
The resin is now ready for the next step, which is the deprotection of the newly added Fmoc group.
Protocol 2: Fmoc Group Deprotection
This protocol describes the removal of the Fmoc group to expose the N-terminal amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Washing Solvents: DMF, DCM
-
Reaction vessel
Procedure:
-
Initial Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3-5 minutes. Drain the solution.[8]
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution. Agitate for 15-20 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively to remove all traces of piperidine and the DBF-adduct. A thorough wash is critical to prevent side reactions in the next coupling step. A typical cycle is:
-
DMF (5-7 x 1 minute)
-
DCM (3 x 1 minute)
-
-
The resin now has a free N-terminal amine and is ready for the next coupling cycle as described in Protocol 1.
Safety and Handling
Fmoc-protected amino acids are generally considered irritants. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Hazard Class: May cause skin, eye, and respiratory irritation.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C) away from incompatible materials such as strong oxidizing agents and bases.
References
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Aapptec. (n.d.). Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. Retrieved January 27, 2026, from [Link]
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Pathak, T. P., et al. (2021). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development, 25(7), 1696–1708. [Link]
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Sugumaran, M., & Dali, H. (2003). Reactivity of peptidyl-tyrosine to hydroxylation and cross-linking. Archives of Insect Biochemistry and Physiology, 54(3), 133-145. [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 14(1), 214-222. [Link]
- Fields, G. B. (2001). Methods for Removing the Fmoc Group.
- Wünsch, E., & Jentsch, J. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis. U.S.
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National Center for Biotechnology Information. (n.d.). Fmoc-3-nitro-L-tyrosine. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
- Applied Biosystems. (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
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Jia, S., & He, Z. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(23), e01617-22. [Link]
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Rodríguez, M. J., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(30), 7945-7962. [Link]
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Dong, S., & Sharpless, K. B. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie International Edition, 55(1), 327-331. [Link]
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Oishi, S., & Fujii, N. (2013). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku Zasshi, 133(9), 949-957. [Link]
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Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved January 27, 2026, from [Link]
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Molnár, G. A., et al. (2017). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. Free Radical Biology and Medicine, 111, 134-143. [Link]
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Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(12), 14935-14953. [Link]
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Ren, J. [The Penguin Prof]. (2021, December 8). Tyrosine biochemistry - catecholamine synthesis & more [Video]. YouTube. [Link]
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T. Sabatino, G., et al. (2012). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Revista de la Sociedad Química de México, 56(4), 385-390. [Link]
-
Jad, Y. E., et al. (2020). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b) Aspartimide formation from Asp-X sequences. (c) Diketopiperazine formation. (d) DBU-catalyzed deprotection. [Image]. ResearchGate. [Link]
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